molecular formula C19H19NO5S3 B2967714 methyl 3-[(2-{[2,3'-bithiophene]-5-yl}ethyl)sulfamoyl]-4-methoxybenzoate CAS No. 2034594-32-4

methyl 3-[(2-{[2,3'-bithiophene]-5-yl}ethyl)sulfamoyl]-4-methoxybenzoate

Cat. No.: B2967714
CAS No.: 2034594-32-4
M. Wt: 437.54
InChI Key: SAIKIZLMANQETF-UHFFFAOYSA-N
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Description

Methyl 3-[(2-{[2,3’-bithiophene]-5-yl}ethyl)sulfamoyl]-4-methoxybenzoate is a complex organic compound that features a combination of bithiophene and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(2-{[2,3’-bithiophene]-5-yl}ethyl)sulfamoyl]-4-methoxybenzoate typically involves multiple steps, starting with the preparation of the bithiophene derivative. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between bithiophene and other aromatic compounds . The reaction conditions often include the use of palladium catalysts, boron reagents, and mild reaction temperatures.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-{[2,3’-bithiophene]-5-yl}ethyl)sulfamoyl]-4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the sulfamoyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the bithiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or iodine can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Methyl 3-[(2-{[2,3’-bithiophene]-5-yl}ethyl)sulfamoyl]-4-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-[(2-{[2,3’-bithiophene]-5-yl}ethyl)sulfamoyl]-4-methoxybenzoate involves its interaction with specific molecular targets. The bithiophene moiety can interact with various enzymes and receptors, modulating their activity. The sulfamoyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(2-{[2,3’-bithiophene]-5-yl}ethyl)sulfamoyl]-4-methoxybenzoate is unique due to its combination of bithiophene and benzoate moieties, which confer distinct electronic and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 4-methoxy-3-[2-(5-thiophen-3-ylthiophen-2-yl)ethylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5S3/c1-24-16-5-3-13(19(21)25-2)11-18(16)28(22,23)20-9-7-15-4-6-17(27-15)14-8-10-26-12-14/h3-6,8,10-12,20H,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIKIZLMANQETF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCCC2=CC=C(S2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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